[1-(Aminomethyl)cyclopentyl]methanol hydrochloride
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Overview
Description
[1-(Aminomethyl)cyclopentyl]methanol hydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . It is a hydrochloride salt form of [1-(aminomethyl)cyclopentyl]methanol, which is characterized by the presence of an aminomethyl group attached to a cyclopentyl ring, with a methanol group also attached to the ring. This compound is typically found in a powdered form and is used in various chemical and pharmaceutical applications .
Safety and Hazards
Preparation Methods
The synthesis of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride involves several steps:
Starting Materials: The synthesis begins with cyclopentylmethanol and formaldehyde.
Reaction Conditions: The cyclopentylmethanol is reacted with formaldehyde in the presence of a reducing agent such as sodium borohydride to form [1-(aminomethyl)cyclopentyl]methanol.
Hydrochloride Formation: The resulting [1-(aminomethyl)cyclopentyl]methanol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
[1-(Aminomethyl)cyclopentyl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[1-(Aminomethyl)cyclopentyl]methanol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, potentially modulating their activity. The compound may also participate in biochemical pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
[1-(Aminomethyl)cyclopentyl]methanol hydrochloride can be compared with other similar compounds such as:
[1-(Aminomethyl)cyclohexyl]methanol hydrochloride: This compound has a similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
[1-(Aminomethyl)cyclopropyl]methanol hydrochloride: This compound features a cyclopropyl ring, making it structurally different but functionally similar.
[1-(Aminomethyl)cyclobutyl]methanol hydrochloride: This compound has a cyclobutyl ring, offering different steric and electronic properties.
The uniqueness of this compound lies in its specific ring structure, which influences its reactivity and interactions with other molecules .
Properties
IUPAC Name |
[1-(aminomethyl)cyclopentyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-5-7(6-9)3-1-2-4-7;/h9H,1-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIWPBHLJLRULD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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